

Application Note: Quantitation of Aldicarb Sulfoxide in Produce

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Compound of Interest

Compound Name: Aldicarb sulfoxide

Cat. No.: B1666835

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Introduction

Aldicarb is a carbamate pesticide known for its high acute toxicity. Following application, it is rapidly metabolized in plants to toxic metabolites, primarily **aldicarb sulfoxide** and aldicarb sulfone.^{[1][2]} Due to their potent acetylcholinesterase inhibiting activity, monitoring the levels of these residues in agricultural products is crucial for consumer safety and regulatory compliance.^{[2][3]} This application note provides a detailed protocol for the quantitative analysis of **aldicarb sulfoxide** in various produce matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.^[4] The described methodology, incorporating the widely adopted QuEChERS sample preparation technique, offers a robust and efficient workflow for researchers and analytical laboratories.

Principle

The method involves the extraction of **aldicarb sulfoxide** from homogenized produce samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This technique utilizes an acetonitrile-based extraction followed by a salting-out liquid-liquid partitioning and dispersive solid-phase extraction (dSPE) for cleanup. The final extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte. Isotope-labeled internal standards can be employed to compensate for matrix effects and ensure high accuracy.

Materials and Reagents

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
- Reagents: Formic acid, Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate
- Standards: **Aldicarb sulfoxide** analytical standard, Aldicarb-d3 (or other suitable isotope-labeled internal standard)
- QuEChERS extraction salts and dSPE tubes: Commercially available kits are recommended. dSPE tubes typically contain primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 to remove non-polar interferences.
- Produce Samples: Fruits and vegetables for analysis.

Experimental Protocols

Standard Preparation

- Primary Stock Standard (1000 µg/mL): Accurately weigh and dissolve the **aldicarb sulfoxide** analytical standard in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock standard with methanol or an appropriate solvent mixture to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
- Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the isotope-labeled internal standard (e.g., Aldicarb-d3) in methanol. A working internal standard solution (e.g., 1 µg/mL) should be prepared for spiking samples.

Sample Preparation (QuEChERS Protocol)

- Homogenization: Homogenize a representative portion of the produce sample (e.g., 10-15 g) to a uniform consistency. For dry commodities, a wetting step with deionized water may be necessary before homogenization.
- Extraction:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- If using an internal standard, add a known amount (e.g., 100 μ L of 1 μ g/mL Aldicarb-d3).
- Add the QuEChERS extraction salt packet (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Cleanup (Dispersive Solid-Phase Extraction - dSPE):
 - Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE cleanup tube containing PSA and C18 sorbents.
 - Vortex for 30 seconds.
 - Centrifuge at a high speed for 2 minutes.
- Final Extract Preparation:
 - Transfer the supernatant to a clean vial.
 - The extract can be analyzed directly or diluted with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.

LC-MS/MS Analysis

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- LC Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS/MS Detection: Monitor the precursor and product ion transitions for **aldicarb sulfoxide** in MRM mode. A common transition for **aldicarb sulfoxide** is m/z 207.1 -> 89.1.

Data Presentation

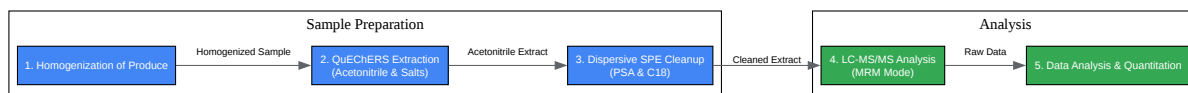
The following table summarizes the quantitative performance data for the analysis of **aldicarb sulfoxide** in various produce matrices as reported in the literature.

Matrix	Analytical Method	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Recovery (%)	Reference
Fruits and Vegetables	LC-APCI-MS	0.2 - 1.3 ng	-	31 - 71	
Bok Choy, Grape	LC-MS/MS	-	-	70 - 120	
Water	HPLC-UV	0.069 - 0.192 mg/L	-	-	
Cucumber	LC-MS/MS	-	10 µg/kg	70 - 120	
Potatoes	HPLC	-	0.01 mg/kg	~52 - 57	

Note: The performance characteristics can vary depending on the specific matrix, instrumentation, and laboratory conditions.

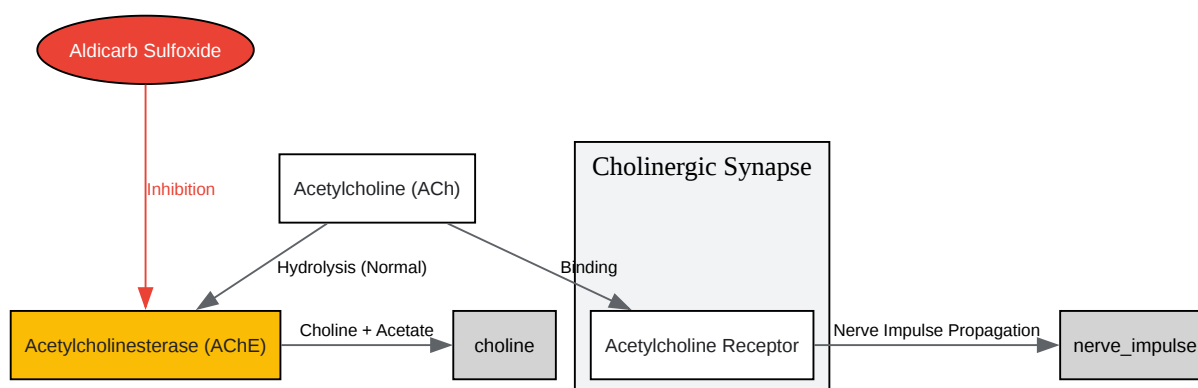
Experimental Workflow and Signaling Pathways

Below are diagrams illustrating the experimental workflow for the quantitation of **aldicarb sulfoxide** and the mechanism of its toxicity.



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Caption: Experimental workflow for **aldicarb sulfoxide** quantitation.



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Caption: Mechanism of **aldicarb sulfoxide** neurotoxicity.

Conclusion

The described LC-MS/MS method combined with QuEChERS sample preparation provides a reliable and efficient approach for the quantitation of **aldicarb sulfoxide** in a variety of produce samples. The method is sensitive enough to meet regulatory requirements and offers the high selectivity needed for complex food matrices. Proper validation of the method in the specific produce of interest is essential to ensure accurate and precise results.

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